molecular formula C6H12ClN B2637510 5,5-Dimethyl-1,2-dihydropyrrole;hydrochloride CAS No. 2260931-73-3

5,5-Dimethyl-1,2-dihydropyrrole;hydrochloride

Cat. No.: B2637510
CAS No.: 2260931-73-3
M. Wt: 133.62
InChI Key: UTPZQVDIQQOZAO-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1,2-dihydropyrrole;hydrochloride is a chemical compound with the molecular formula C6H12ClN and a molecular weight of 133.62 g/mol. This compound is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound. The presence of the hydrochloride group enhances its solubility in water, making it useful in various applications.

Scientific Research Applications

5,5-Dimethyl-1,2-dihydropyrrole;hydrochloride has significant potential in various fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers and other industrial chemicals.

Future Directions

Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Therefore, the study and development of pyrrole derivatives, such as “5,5-Dimethyl-1,2-dihydropyrrole;hydrochloride”, may have significant potential in the field of medicinal chemistry.

Preparation Methods

The synthesis of 5,5-Dimethyl-1,2-dihydropyrrole;hydrochloride typically involves the reaction of 5,5-dimethyl-1,2-dihydropyrrole with hydrochloric acid. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

5,5-Dimethyl-1,2-dihydropyrrole;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of the pyrrole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-1,2-dihydropyrrole;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5,5-Dimethyl-1,2-dihydropyrrole;hydrochloride can be compared with other pyrrole derivatives, such as:

    1-Methylpyrrole: Similar in structure but with different substituents, leading to varied reactivity and applications.

    2,5-Dimethylpyrrole: Another derivative with different substitution patterns, affecting its chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride group, which enhances its solubility and reactivity.

Properties

IUPAC Name

5,5-dimethyl-1,2-dihydropyrrole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-6(2)4-3-5-7-6;/h3-4,7H,5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPZQVDIQQOZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CCN1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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